molecular formula C15H12BrNO3S B275669 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide

4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide

Cat. No. B275669
M. Wt: 366.2 g/mol
InChI Key: SNSFZSPRRPUCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in the treatment of other diseases, such as autoimmune disorders. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide can be achieved using various methods. One of the most common methods involves the reaction of naphthalene-1-sulfonyl chloride with furan-2-methanol in the presence of a base such as triethylamine. The resulting compound is then brominated using bromine in the presence of a catalyst such as iron(III) bromide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.

properties

Product Name

4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide

Molecular Formula

C15H12BrNO3S

Molecular Weight

366.2 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C15H12BrNO3S/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-9,17H,10H2

InChI Key

SNSFZSPRRPUCCC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CO3

Origin of Product

United States

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